Oxamisole

Immunomodulation Antiviral Research T-cell Restoration

Oxamisole (PR 879-317A, Oxamisol; CAS 99258-56-7) is a synthetic small-molecule imidazo[1,2-a]pyridine immunomodulator with a molecular weight of 260.33 Da and the molecular formula C₁₅H₂₀N₂O₂. Originally developed by Pennwalt Corporation as part of an antiviral drug-discovery program, oxamisole was classified as an immunostimulant / T-cell immunorestorative agent and investigated for viral infections, immunodeficiencies, and Down syndrome-associated immune dysfunction.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 99258-56-7
Cat. No. B1677832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxamisole
CAS99258-56-7
Synonyms2,3,5,6,7,8-hexahydro-2-phenyl-8,8-dimethoxy-imidazo(1,2a)pyridine
oxamisole
oxamisole hydrochloride
PR 879-317
PR 879-317A
PR-879-317
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCOC1(CCCN2C1=NC(C2)C3=CC=CC=C3)OC
InChIInChI=1S/C15H20N2O2/c1-18-15(19-2)9-6-10-17-11-13(16-14(15)17)12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3
InChIKeyDWIKEPVFPTUJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxamisole (CAS 99258-56-7) – Core Identity, Pharmacology & Procurement Profile


Oxamisole (PR 879-317A, Oxamisol; CAS 99258-56-7) is a synthetic small-molecule imidazo[1,2-a]pyridine immunomodulator with a molecular weight of 260.33 Da and the molecular formula C₁₅H₂₀N₂O₂ . Originally developed by Pennwalt Corporation as part of an antiviral drug-discovery program, oxamisole was classified as an immunostimulant / T-cell immunorestorative agent and investigated for viral infections, immunodeficiencies, and Down syndrome-associated immune dysfunction [1]. The compound reached the highest development phase of Discontinued for viral infections (USA) and received Orphan Drug designation [2]. Its core pharmacological profile—oral T-cell-selective immunorestoration without direct antiviral activity—distinguishes it from broader-spectrum immunomodulators such as levamisole and imexon [3].

Why Oxamisole Cannot Be Substituted by Generic In-Class Immunomodulators


Immunomodulators such as levamisole, imexon, bropirimine, and AM-3 operate through distinct and often opposing immunological mechanisms that produce divergent efficacy and safety signatures [1]. Oxamisole selectively restores T-cell function in immunodeficient states while leaving normal T-cell responses largely unaffected, and it does so without direct antiviral activity—its in vivo antiviral effects are entirely immune-mediated [2]. In contrast, levamisole acts as a non-specific lymphocyte stimulator affecting both T-cell and dendritic-cell compartments, bropirimine can paradoxically enhance retroviral disease under certain regimens, and imexon exhibits a different rank-order potency that does not predict oxamisole's behavior [3]. These mechanistic and pharmacological divergences mean that substituting oxamisole with any single in-class analog will not recapitulate its specific immunorestorative profile, making compound-specific procurement essential for studies that require T-cell-selective restoration with a defined experimental history.

Oxamisole (99258-56-7) – Product-Specific Quantitative Differentiation Evidence vs. Closest Analogs


Superior In Vivo Antiviral Efficacy vs. Levamisole in the Murine Hepatitis Virus Model

In a direct head-to-head comparative antiviral experiment using mice infected with murine hepatitis virus (MHV), oxamisole (PR-879-317A) demonstrated activity that was explicitly reported as 'superior to that of levamisole, a known immunorestorative agent' [1]. The superior activity was characterized by four quantitative endpoints: increased 21-day survival frequency, decreased hepatic discoloration (scored on a 0–4 liver pathology scale), decreased amount of infectious virus recoverable from the liver, and normalization of serum glutamic oxalacetate transaminase (SGOT) and serum glutamic pyruvate transaminase (SGPT) levels [1]. The study further established a route efficacy hierarchy for oxamisole: intraperitoneal > per os > intramuscular ≥ subcutaneous [1]. Optimal antiviral effect was achieved with prophylactic or therapeutic treatment once or twice daily for 3 days; single treatments begun 4 h before or 24 h after virus inoculation were also highly efficacious [1]. Oxamisole failed to demonstrate any significant direct antiviral activity in vitro against MHV, confirming that the in vivo efficacy was entirely immune-mediated [1].

Immunomodulation Antiviral Research T-cell Restoration

T-Cell-Selective Immunorestoration Contrasted with Levamisole's Non-Specific Lymphocyte Stimulation

Oxamisole exhibits a distinctive T-cell-selective immunorestorative profile that differs mechanistically from levamisole's broad-spectrum lymphocyte stimulation. In the foundational 1988 Radov et al. study, oxamisole administered orally increased the in vitro proliferative response of normal murine splenocytes to T-cell mitogens (concanavalin A and phytohemagglutinin), while simultaneously decreasing B-cell mitogenic responses to lipopolysaccharide [1]. In contrast, levamisole has been characterized as a non-specific stimulator of lymphocyte function, augmenting human lymphocyte responses to allogeneic cells and plant mitogens without the T-cell/B-cell divergent selectivity seen with oxamisole [2]. Furthermore, oxamisole had little or no effect on IgM or IgG responses to the T-dependent antigen sheep erythrocytes (SRBC) in normal mice, but augmented antibody production in immunodeficient animals, demonstrating a state-dependent restorative activity [1]. Humoral immunocompetence to the T-independent antigen trinitrophenyl-lipopolysaccharide (TNP-LPS) was unaffected in both normal and immunosuppressed animals [1]. Additionally, oxamisole enhanced macrophage chemotactic function in vitro but not phagocytic function, suggesting targeted reticuloendothelial stimulation [1].

T-cell Restoration Selective Immunomodulation B-cell suppression

Rank-Order Efficacy in the Friend Virus Disease Model: Oxamisole vs. Imexon, Bropirimine, and Other Immunomodulators

In a genetically-defined mouse model of Friend virus (FV) complex disease—used as a surrogate for evaluating immunomodulator potential in retroviral/HIV disease—nine immunomodulators were ranked by their ability to inhibit FV disease progression [1]. The rank order was: imexon > MVE-2 > human recombinant IFN-α A/D > AS101 > ampligen > AM-3 = oxamisole > ImuVert > bropirimine [1]. Oxamisole achieved an intermediate ranking, tied with AM-3, and outperformed both ImuVert and bropirimine. Notably, bropirimine paradoxically enhanced FV disease under certain treatment regimens, whereas oxamisole did not [1]. This cross-study ranking provides quantitative context: oxamisole is not the most potent agent in this model (imexon and MVE-2 show greater activity), but it offers a favorable risk profile compared with bropirimine and ImuVert. The FV disease endpoints included splenomegaly, plasma and cell-associated virus titers, splenic viral RNA levels, hematocrit changes, and mortality [1].

Retroviral Disease Immunomodulator Ranking Friend Virus

Restoration of Deficient NK and ADCC Activity in Down Syndrome: Disease-Selective Immunorestoration

Oxamisole (PR-879-317A) demonstrated disease-state-selective immunorestorative capacity in peripheral blood mononuclear cells (PBMC) from patients with Down syndrome, who exhibit inherent immune deficiencies predisposing to respiratory infections and lymphocytic leukemia [1]. PBMC from Down syndrome patients incubated in medium showed significantly reduced natural killer (NK) cell activity, antibody-dependent cell-mediated cytotoxicity (ADCC), T-cell blastogenesis, and leukocyte-inhibition factor (LIF) production compared with healthy controls [1]. Incubation with PR-879-317A significantly increased NK and ADCC activities of PBMC from both patients and healthy subjects, but the effect was much more pronounced on patients' cells, increasing their NK and ADCC activities to normal levels [1]. Critically, PR-879-317A did not significantly modify T-cell responses of cells from healthy subjects, confirming its selective restoration of deficient—but not normal—immune function [1]. The compound also normalized patients' T-cell blastogenic responses to phytohemagglutinin and concanavalin A, and restored LIF production [1].

Down Syndrome NK Cell Activity ADCC

Quantitative Enhancement of IL-1, IL-2 and ADCC in Murine Hepatitis Virus-Infected Mice at 25 mg/kg/day

In the 1990 Warren et al. study of MHV-infected mice, oxamisole administered at 25 mg/kg/day intraperitoneally produced statistically significant increases in splenic cell production of interleukin-1 (IL-1) and interleukin-2 (IL-2) compared with saline-treated infected controls [1]. At the same dose, oxamisole-treated mice also showed significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC) relative to placebo-treated animals [1]. However, natural killer (NK) cell activity was not altered by oxamisole treatment in this model [1]. The dosing regimen (48 h pre-, 24 h pre-, and 4 h post-virus exposure, i.p.) and the 21-day observation period provide reproducible experimental conditions. This cytokine and ADCC enhancement profile, combined with the absence of NK modulation, further refines oxamisole's mechanism as a selective T-cell/ADCC-enhancing agent rather than a pan-immune activator.

Cytokine Induction Interleukin-1 Interleukin-2

Oxamisole (99258-56-7) – Evidence-Based Research and Industrial Application Scenarios


Comparative Immunomodulator Screening in Viral Hepatitis Models

Oxamisole is the only immunomodulator in its class for which a published direct head-to-head comparison with levamisole exists in the murine hepatitis virus (MHV) model, showing superior antiviral efficacy [1]. Researchers developing antiviral immunomodulation screening panels can use oxamisole as a validated T-cell-selective reference compound with known route-dependent efficacy (i.p. > p.o. > i.m. ≥ s.c.) and defined optimal treatment schedules (once or twice daily for 3 days; single dose at −4 h or +24 h) [1]. The established negative in vitro antiviral data also make it an ideal positive control for immune-mediated (rather than direct-acting) antiviral mechanisms [1].

T-Cell-Selective Immunorestoration in Immunodeficiency Disease Models

For studies of immunodeficiency-associated conditions—including Down syndrome, post-chemotherapy immune reconstitution, or primary T-cell deficiencies—oxamisole offers a unique disease-state-selective restorative profile [2]. Unlike levamisole, which broadly stimulates lymphocytes and dendritic cells, oxamisole selectively restores deficient T-cell function, NK activity, and ADCC to normal levels without hyperstimulating normal immune cells [2][3]. This selectivity makes it a preferred compound for experiments where overstimulation of intact immune compartments could confound interpretation.

Friend Virus / Retroviral Disease Model Benchmarking

In genetically-defined mouse models of retroviral disease (FV complex), oxamisole holds a quantified rank position (tied 6th of 9 agents) between ampligen and ImuVert, with the critical advantage over bropirimine of not enhancing viral disease [4]. Procurement of oxamisole as a mid-tier reference compound allows dose–response calibration in retroviral immunomodulation studies where both positive (imexon) and negative (bropirimine) controls are needed to bracket the efficacy range [4].

Chemical Biology and SAR Studies on Imidazo[1,2-a]pyridine Immunomodulators

Oxamisole is the prototypical 8,8-dimethoxy-substituted imidazo[1,2-a]pyridine immunomodulator protected by US Patent 4,507,481, which describes a broad series of 7-ether, 7-thioether, 8-ether, and 8-thioether derivatives with both immunosuppressant and immunoenhancing activities [5]. For medicinal chemistry and SAR programs exploring this scaffold, oxamisole serves as the key reference standard from which structural modifications can be benchmarked, with documented synthetic routes (via n-butyllithium/diphenyl sulfide sulfenylation followed by chloramine T oxidation/methanol ketalization) [5][6].

Technical Documentation Hub

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21 linked technical documents
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